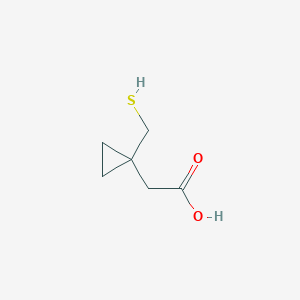

1-(Mercaptomethyl)cyclopropaneacetic Acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(sulfanylmethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAXPOVKNPTBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167384 | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162515-68-6 | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162515-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162515686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Mercaptomethyl)cyclopropaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(mercaptomethyl)cyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X00T93WYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a key synthetic intermediate, primarily recognized for its critical role in the industrial production of Montelukast.[1][2] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of asthma and seasonal allergic rhinitis.[3] This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its synthesis, and its pivotal function in the synthesis of Montelukast, including the relevant biological signaling pathway of the final active pharmaceutical ingredient.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 162515-68-6 | [2] |

| Molecular Formula | C₆H₁₀O₂S | [1] |

| Molecular Weight | 146.21 g/mol | [1] |

| Appearance | Off-white solid or white to very pale yellow crystalline powder.[1][4] | |

| Melting Point | 42-45 °C | [5] |

| Boiling Point | 290.1±13.0 °C (Predicted) | [5] |

| Density | 1.228±0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.76±0.10 (Predicted) | [5] |

| Solubility | Soluble in Methanol and DMSO.[1][4] | |

| Purity | ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been the subject of various patents and optimization studies. A common synthetic route starts from 1,1-cyclopropanedimethanol and proceeds through several key transformations.

Experimental Protocol: Synthesis via 1-(bromomethyl)cyclopropaneacetonitrile

One established method for the preparation of this compound involves the reaction of 1-(bromomethyl)cyclopropaneacetonitrile with thiourea, followed by hydrolysis.[6]

Step 1: Synthesis of 1-(bromomethyl)cyclopropaneacetonitrile

A detailed procedure for the synthesis of the brominated intermediate is outlined in patent literature.[6] This typically involves the bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile.

Step 2: Reaction with Thiourea

-

A 500 ml round-bottomed flask equipped with a condenser is charged with 32.6 g (0.187 mol) of 1-(bromomethyl)cyclopropaneacetonitrile, 165 ml of acetone, and 14.4 g of thiourea.[6]

-

The mixture is stirred and heated to reflux for 12 hours.[6]

-

The reaction mixture is then cooled to a temperature between -8°C and 3°C and stirred for at least 1 hour.[6]

-

The resulting solid is collected by filtration and washed with cold acetone.[6]

Step 3: Hydrolysis to this compound

-

The isothiuronium salt obtained from the previous step is subjected to hydrolysis.

-

The reaction mixture is heated to reflux for approximately 14 hours under a nitrogen atmosphere.[6]

-

After cooling to room temperature, degassed ethyl acetate is added, and the mixture is further cooled to between -5°C and 5°C.[6]

-

The mixture is neutralized with degassed 85% formic acid to a pH of 3.5-4.0.[6]

-

The organic layer is separated, and the aqueous layer is extracted with degassed ethyl acetate.[6]

-

The combined organic layers are washed with degassed water, dried, and concentrated to yield crude this compound.[6]

-

The crude product can be purified by crystallization from hexanes.[6]

Role in Montelukast Synthesis and Mechanism of Action

This compound serves as the crucial side-chain precursor in the synthesis of Montelukast. The process involves the coupling of this acid with a mesylate intermediate to form the final Montelukast molecule.[7]

The Montelukast Signaling Pathway

Montelukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators released from cells like mast cells and eosinophils.[8] These leukotrienes bind to CysLT1 receptors in the airways, leading to bronchoconstriction, increased mucus secretion, and airway edema, which are hallmark features of asthma and allergic rhinitis.[3][9]

By competitively blocking the CysLT1 receptor, Montelukast inhibits the downstream signaling cascade initiated by cysteinyl leukotrienes. This action prevents the physiological responses that lead to the symptoms of asthma and allergies.[3][9]

Conclusion

This compound is a fundamentally important molecule in pharmaceutical manufacturing, particularly for the synthesis of the widely used anti-asthmatic drug, Montelukast. A thorough understanding of its physicochemical properties and synthetic pathways is essential for process optimization and drug development. While it does not possess direct biological activity in the context of Montelukast's therapeutic effect, its structural contribution is indispensable for the final drug's ability to antagonize the CysLT1 receptor and alleviate the symptoms of asthma and allergic rhinitis.

References

- 1. allmpus.com [allmpus.com]

- 2. scbt.com [scbt.com]

- 3. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]

- 6. Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. US7572930B2 - Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. m.youtube.com [m.youtube.com]

1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide

CAS Number: 162515-68-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mercaptomethyl)cyclopropaneacetic acid is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal function in pharmaceutical manufacturing. While direct biological activity of this intermediate is not extensively documented in publicly available literature, its structural components, a cyclopropane ring and a thiol group, are found in various biologically active molecules. This document consolidates available data on its chemical characteristics and outlines detailed synthetic protocols.

Chemical Properties and Data

This compound is a solid at room temperature and is noted for its sensitivity to air and heat.[1] The presence of a thiol group makes it susceptible to oxidation.[3][4]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂S | [2] |

| Molecular Weight | 146.21 g/mol | [2] |

| CAS Number | 162515-68-6 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 42–45 °C | [1] |

| Boiling Point | 290.1 ± 13.0 °C (Predicted) | [1] |

| Density | 1.228 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥97% | [2] |

| Solubility | Soluble in methanol | [5] |

| Storage Conditions | Store at room temperature (15–30°C) in a dry, well-ventilated area. Air and heat sensitive. | [1] |

Role in Montelukast Synthesis

The primary and most significant application of this compound is as a side-chain precursor in the synthesis of Montelukast.[1][3] It provides the essential cyclopropane and mercaptomethyl moieties that are integral to the final structure and activity of the active pharmaceutical ingredient (API).[1] The synthesis of Montelukast involves the coupling of this intermediate with a mesylate derivative.[3]

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been described in patent literature, often starting from 1,1-cyclopropanedimethanol or 1-(hydroxymethyl)cyclopropaneacetonitrile. The following is a generalized workflow based on common synthetic strategies.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Example Protocol: Synthesis from 1-(hydroxymethyl)cyclopropaneacetonitrile

This protocol is a composite of methodologies described in patent literature and is for informational purposes only.

Step 1: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile

-

To a solution of an organic phosphine (e.g., triphenylphosphine) in an organic solvent (e.g., acetonitrile), bromine is added dropwise at a low temperature (e.g., -10 to 0 °C).[6]

-

After the addition is complete, 1-(hydroxymethyl)cyclopropaneacetonitrile is added dropwise while maintaining the low temperature.[6]

-

The reaction mixture is then heated (e.g., to 60 °C) for a short period.[6]

-

Upon cooling, the product, 1-(bromomethyl)cyclopropaneacetonitrile, precipitates and is isolated by filtration.[6]

Step 2: Formation of the Isothiuronium Salt

-

The isolated 1-(bromomethyl)cyclopropaneacetonitrile is reacted with thiourea in a suitable solvent (e.g., acetone) under reflux.[6]

-

Upon cooling, the 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt crystallizes and is collected by filtration.[6]

Step 3: Hydrolysis to this compound

-

The isothiuronium salt is treated with a base (e.g., sodium hydroxide) in an aqueous solution and heated to reflux.[6]

-

After cooling, the reaction mixture is acidified with an organic acid (e.g., formic acid) to a pH of 3.5-4.0.[6]

-

The product is extracted with an organic solvent (e.g., ethyl acetate).[6]

-

The organic layers are combined, washed, dried, and concentrated to yield crude this compound.[6]

-

Purification can be achieved by crystallization from a solvent such as hexanes.[6]

Note: To prevent oxidation of the thiol group, degassed solvents and an inert atmosphere (e.g., nitrogen) are recommended, particularly in the final steps.[3]

Biological Context and Potential Significance

While direct experimental data on the biological activity of this compound is scarce, the structural motifs it contains are of interest in medicinal chemistry.

-

Thiol Group: The thiol (-SH) functional group is present in a number of drugs and is known for its ability to interact with biological systems.[7][8] Thiols can act as antioxidants, participate in chelation of metal ions, and form covalent bonds with biological targets.[7][8][9] For instance, thiol-containing drugs like captopril are known to inhibit zinc-containing enzymes.[10]

-

Cyclopropane Ring: The cyclopropane ring is a rigid, strained three-membered ring that can serve as a conformational constraint in drug molecules.[11] Its incorporation into drug candidates can influence their binding affinity to biological targets and their metabolic stability.[12] Cyclopropane derivatives have been explored for a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[11]

The combination of these two features in this compound makes it a valuable building block in medicinal chemistry beyond its role in Montelukast synthesis. It has potential applications in the development of novel therapeutic agents where these structural properties can be exploited.[1]

Signaling Pathways of Related Compounds

As this compound is an intermediate for Montelukast, understanding the signaling pathway of Montelukast provides context for its structural significance. Montelukast is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[13]

Diagram: Simplified Leukotriene Signaling Pathway and Montelukast Action

Caption: Montelukast acts by blocking the CysLT1 receptor, preventing the inflammatory effects of cysteinyl leukotrienes.

Leukotrienes are inflammatory mediators generated from arachidonic acid by the enzyme 5-lipoxygenase (ALOX5).[14][15][16] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of bronchoconstriction and inflammation in asthma.[15][16] They exert their effects by binding to CysLT receptors.[16] Montelukast selectively antagonizes the CysLT1 receptor, thereby inhibiting the downstream inflammatory signaling cascade.[17]

Conclusion

This compound is a well-characterized chemical intermediate with a critical and established role in the industrial synthesis of Montelukast. Its chemical properties and synthetic routes are well-documented in patent literature. While it is primarily valued for its role as a precursor, its constituent chemical moieties—a thiol group and a cyclopropane ring—are known to be important for the biological activity of various pharmaceutical compounds. Further research into the potential direct biological effects of this and structurally related molecules could open new avenues for drug discovery and development. This guide provides a foundational resource for professionals engaged in pharmaceutical synthesis and research involving this key intermediate.

References

- 1. Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Online | Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Manufacturer and Suppliers [scimplify.com]

- 2. scbt.com [scbt.com]

- 3. US7572930B2 - Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 4. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Montelukast sodium intermediate and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]

- 7. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 12. [ CAS No. 5617-84-5 ] Cyclopropaneacetic acid, a-hydroxy- Novasol Biotech [novasolbio.com]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

- 15. Regulation of leukotrienes in the management of asthma: biology and clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Acute effects of the cys-leukotriene-1 receptor antagonist, montelukast, on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a pivotal intermediate in the pharmaceutical industry, most notably in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its crucial role in the manufacturing of Montelukast.

Core Physical and Chemical Properties

This section summarizes the key physical and chemical identifiers and properties of this compound. The data presented is a compilation from various sources to provide a thorough reference.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 162515-68-6[4] |

| Molecular Formula | C₆H₁₀O₂S[4] |

| Molecular Weight | 146.21 g/mol [4][5] |

| Synonyms | 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, 2-(1-(sulfanylmethyl)cyclopropyl)acetic acid[4][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid[4][6] |

| Melting Point | 42-46 °C[4] |

| Boiling Point | 290.1 °C (predicted)[1] |

| Density | 1.228 g/cm³ (predicted)[1] |

| Flash Point | >110 °C[4] |

| pKa (predicted) | 4.76 ± 0.10[7] |

| Solubility | Soluble in methanol and DMSO.[4][6] Slightly soluble in cold ethanol and water.[8] |

Experimental Protocols

The synthesis of this compound is a multi-step process that has been described in several patents. Below are detailed methodologies from a representative synthetic route.

Synthesis of this compound

This synthesis involves the conversion of 1,1-cyclopropanedimethanol to the target compound via several intermediates.

Step 1: Synthesis of 1,1-Cyclopropanedimethanol Cyclic Sulfite

-

To a solution of 1,1-cyclopropanedimethanol in a suitable solvent (e.g., toluene or methylene chloride), add triethylamine.[9]

-

Cool the mixture to 0-5 °C.[8]

-

Stir the reaction for several hours at 0-5 °C.[8]

-

After the reaction is complete, quench with water and separate the organic layer.[8]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1,1-cyclopropanedimethanol cyclic sulfite.[8]

Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

-

Dissolve the cyclic sulfite from Step 1 in a suitable solvent such as dimethylformamide (DMF).[8]

-

Add sodium cyanide to the solution.[8]

-

Heat the reaction mixture and stir for several hours.[8]

-

After completion, cool the reaction and extract the product with a suitable organic solvent.[8]

-

Purify the product by distillation under reduced pressure to obtain 1-(hydroxymethyl)cyclopropaneacetonitrile.[8]

Step 3: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

-

Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile in an appropriate solvent like acetonitrile.[10]

-

Cool the solution to a low temperature (e.g., -10 to 0 °C).[10]

-

Add a brominating agent, such as bromine in the presence of an organic phosphine (e.g., triphenylphosphine).[5]

-

Stir the reaction at a controlled temperature until completion.[10]

-

Isolate the crude product by filtration and wash with a cold solvent.[10]

Step 4: Synthesis of 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Hydrobromide

-

Charge a reaction vessel with 1-(bromomethyl)cyclopropaneacetonitrile and acetone.[10]

-

Add thiourea to the mixture.[10]

-

Heat the mixture to reflux and stir for several hours.[10]

-

Cool the reaction mixture to induce crystallization of the product.[10]

-

Filter the solid, wash with cold acetone, and dry to obtain the isothiuronium salt.[10]

Step 5: Hydrolysis to this compound

-

Suspend the 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide in a degassed aqueous solution of a strong base, such as sodium hydroxide.[5]

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) for several hours.[5]

-

Cool the reaction mixture and acidify with a degassed acid (e.g., formic acid) to a pH of 3.5-4.0.[5]

-

Extract the product with a degassed organic solvent, such as ethyl acetate.[5]

-

Wash the combined organic layers with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by crystallization from a suitable solvent (e.g., hexanes) to yield this compound.[5]

Role in Montelukast Synthesis

This compound is not known to have significant biological activity itself; its primary importance lies in its role as a key building block in the synthesis of Montelukast.[2][5] The following diagram illustrates the workflow of its incorporation in the final steps of Montelukast production.

Caption: Synthesis of Montelukast from key intermediates.

This reaction involves the coupling of the thiol group of this compound with a mesylate-activated intermediate that contains the core quinoline and phenyl structures of Montelukast.[11] This is followed by salt formation to produce the final active pharmaceutical ingredient, Montelukast sodium.

References

- 1. Methyl 1-(mercaptomethyl)cyclopropaneacetate | C7H12O2S | CID 15288152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Online | Montelukast intermediate (2-[1-(Mercaptomethyl)cyclopropyl] acetic acid) Manufacturer and Suppliers [scimplify.com]

- 3. scbt.com [scbt.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. US7572930B2 - Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 6. allmpus.com [allmpus.com]

- 7. 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | 162515-68-6 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]

- 10. Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. sciforum.net [sciforum.net]

The Cyclopropane Moiety: A Versatile Scaffold in Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile scaffold in modern drug discovery and medicinal chemistry. Its unique stereoelectronic properties, including high ring strain and significant s-character in its carbon-carbon bonds, confer remarkable and often advantageous attributes to bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of cyclopropane-containing compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Introduction to the Biological Significance of Cyclopropanes

The incorporation of a cyclopropane ring into a molecular structure can profoundly influence its pharmacological profile. Medicinal chemists utilize this motif to enhance a variety of properties, including metabolic stability, binding affinity to biological targets, and overall potency. The rigid nature of the cyclopropane ring can lock a molecule into a specific, biologically active conformation, thereby improving its selectivity for a particular target and reducing off-target effects. Furthermore, the cyclopropane group can serve as a bioisosteric replacement for other functional groups, such as double bonds, to fine-tune the physicochemical properties of a drug candidate.

The prevalence of the cyclopropane moiety in a diverse array of natural products with potent biological activities, ranging from anticancer and antiviral to antimicrobial and neuroactive, underscores its evolutionary selection as a privileged structural element. This guide will delve into specific examples of these compounds, highlighting their therapeutic potential and the experimental methodologies used to characterize them.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency and efficacy of various cyclopropane-containing compounds, the following tables summarize key quantitative data from the scientific literature.

Table 1: Antiviral Activity of Cyclopropane-Containing Compounds

| Compound Class | Virus Target | Assay Type | Parameter | Value | Reference |

| Dipeptidyl Cyclopropane Derivatives | SARS-CoV-2 3CLpro | Enzyme Inhibition | IC50 | 0.14 - 0.46 µM | [1] |

| Dipeptidyl Cyclopropane Derivatives | SARS-CoV-1 3CLpro | Enzyme Inhibition | IC50 | 0.24 - 2.56 µM | [1] |

| Dipeptidyl Cyclopropane Derivatives | MERS-CoV 3CLpro | Enzyme Inhibition | IC50 | 0.05 - 0.41 µM | [1] |

| Aldehyde 5c | SARS-CoV-2 | Cell-based | EC50 | 12 nM | [1] |

| Aldehyde 11c | SARS-CoV-2 | Cell-based | EC50 | 11 nM | [1] |

| Bisulfite adduct 5d | SARS-CoV-2 | Cell-based | EC50 | 13 nM | [1] |

| Bisulfite adduct 11d | SARS-CoV-2 | Cell-based | EC50 | 12 nM | [1] |

| Various Dipeptidyl Cyclopropanes | 293T cells | Cytotoxicity | CC50 | >50 µM | [1] |

Table 2: Anticancer and Hedgehog Pathway Inhibitory Activity

| Compound | Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Cyclopamine | Smoothened (Smo) Receptor | Binding Assay | - | Direct Binding | [2] |

| Cyclopamine Analogues | Anaplastic Lymphoma Kinase (ALK) | Enzyme Inhibition | IC50 | 0.029 - 0.16 µM | [3] |

| Ferrocene-containing camphor sulfonamide (DK164) | Breast and Lung Cancer Cells | Antiproliferative | IC50 | Varies | [4] |

Table 3: Antimicrobial (Antibacterial and Antifungal) Activity

| Compound Class/Compound | Microorganism | Parameter | Value (µg/mL) | Reference |

| Amide Derivatives (F5, F9, F29, F53) | Staphylococcus aureus | MIC80 | 32 - 64 | [1] |

| Amide Derivatives (F9, F31, F45) | Escherichia coli | MIC80 | 32 - 64 | [1] |

| Amide Derivatives (F8, F24, F42) | Candida albicans | MIC80 | 16 | [1] |

| Purpurin Derivative with Cyclopropane | Staphylococcus aureus ATCC 6538 | MIC | 62.5 | [5] |

| Purpurin Derivative with Cyclopropane | Bacillus subtilis ATCC 6633 | MIC | Moderate Activity | [5] |

| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Staphylococcus aureus | MIC | 1000 | [6] |

| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Pseudomonas aeruginosa | MIC | 4000 | [6] |

Table 4: Activity on Central Nervous System (CNS) Receptors

| Compound | Receptor Target | Parameter | Value | Reference |

| Compound 5 | α4β2-Nicotinic Acetylcholine Receptor (nAChR) | Ki | ~2-fold lower than compound 6 | [7] |

| Pyrethroid-like Cyclopropanes | NMDA Receptor / Voltage-gated Sodium Channel | ΔG | -5.0 to -9.8 kcal/mol | [8] |

| 1-Aminocyclopropanecarboxylic acid (1-ACPA) | Glycine binding site of NMDA Receptor | EC50 | 38 ± 7 nM | [9] |

| 1-Aminocyclopropanecarboxylic acid (1-ACPA) | Glycine binding site of NMDA Receptor | Ki | ~32 nM | [9] |

| Compound 11 | Dopamine D2 Receptor (D2R) | Ki | High Affinity | |

| Compound 11 | Serotonin 5-HT1A Receptor (5-HT1AR) | Ki | High Affinity | |

| Compound 11 | Serotonin 5-HT7 Receptor (5-HT7R) | Ki | High Affinity | |

| Compound 22 | Dopamine D2 Receptor (D2R) | Ki | 180.0 nM | |

| Compound 22 | Serotonin 5-HT7 Receptor (5-HT7R) | Ki | 80.0 nM |

Key Signaling Pathways Modulated by Cyclopropane-Containing Compounds

A critical aspect of understanding the biological activity of any compound is to elucidate the signaling pathways it modulates. Cyclopropane-containing molecules have been shown to interact with a variety of key cellular signaling cascades.

One of the most well-characterized examples is the inhibition of the Hedgehog signaling pathway by the natural product cyclopamine . This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (Smo) receptor, a key signal transducer in the pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of cyclopropane-containing compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in drug discovery to determine the effect of a compound on cell proliferation and to assess its potential toxicity.

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cyclopropane-containing test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of the test compound. Include vehicle-treated and untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

b) LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cyclopropane-containing test compound

-

LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells and treat with the test compound as described for the MTT assay. Include positive (e.g., cell lysis buffer) and negative controls.

-

After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture to each well and incubate for the time specified in the kit instructions (typically 15-30 minutes) at room temperature, protected from light.

-

Add the stop solution to each well.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

Calculate the percentage of cytotoxicity based on the LDH release in treated wells compared to the positive control.

-

Enzyme Inhibition Assay

This type of assay is crucial for determining the potency and mechanism of action of compounds that target specific enzymes.

-

General Protocol:

-

Reagent Preparation: Prepare a suitable buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and the cyclopropane-containing inhibitor.

-

Enzyme and Inhibitor Pre-incubation: In a microplate or cuvette, mix the enzyme with various concentrations of the inhibitor. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specific time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer, fluorometer, or luminometer.

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.).

-

Receptor Binding Assay

These assays are used to determine the affinity of a ligand (the cyclopropane-containing compound) for its receptor.

-

Competitive Radioligand Binding Assay Protocol:

-

Preparation of Membranes: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor, the cell membrane preparation, and varying concentrations of the unlabeled test compound (the cyclopropane derivative).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a filter mat that retains the membranes.

-

Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Experimental and Logical Workflow Visualization

To illustrate the logical flow of a typical drug discovery and development process involving a cyclopropane-containing compound, the following workflow diagram is provided.

Conclusion

The cyclopropane ring has firmly established its place as a valuable structural motif in the design and development of novel therapeutic agents. Its ability to impart favorable physicochemical and pharmacological properties makes it a compelling tool for medicinal chemists. This technical guide has provided a snapshot of the diverse biological activities of cyclopropane-containing compounds, supported by quantitative data and detailed experimental protocols. The visualization of the Hedgehog signaling pathway inhibition by cyclopamine serves as a clear example of the targeted molecular interactions that can be achieved with these unique molecules. As synthetic methodologies for the construction of complex cyclopropanes continue to advance, we can anticipate the discovery of even more innovative and life-saving drugs that incorporate this remarkable three-membered ring.

References

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and History of 1-(Mercaptomethyl)cyclopropaneacetic Acid

Introduction

1-(Mercaptomethyl)cyclopropaneacetic acid is a pivotal, non-naturally occurring organosulfur compound whose significance is inextricably linked to the development of the highly successful anti-asthmatic drug, Montelukast (Singulair®). As a crucial side-chain precursor, its molecular architecture is integral to the final drug's ability to act as a potent and selective leukotriene D4 receptor antagonist. This technical guide delves into the discovery and historical evolution of the synthesis of this compound, tracing its development through key patents and process improvements aimed at enhancing efficiency, safety, and scalability for industrial production. The narrative of this compound is not one of a standalone discovery but rather a story of enabling innovation in pharmaceutical manufacturing.

The Dawn of a Precursor: Early Synthesis and Association with Montelukast

The discovery of this compound is fundamentally tied to the pioneering work on leukotriene antagonists by Merck & Co. The initial synthesis of Montelukast, as detailed in European Patent EP 480,717, utilized the methyl ester of this acid, methyl 1-(mercaptomethyl)cyclopropaneacetate.[1][2][3] This early process involved coupling the methyl ester with a mesylate intermediate, followed by hydrolysis to yield Montelukast acid.[1]

A significant advancement in the preparation of crystalline Montelukast sodium was described in U.S. Patent No. 5,614,632, also assigned to Merck. This patent detailed a process that involves the preparation of the dilithium dianion of this compound.[1][2][4] This dianion was then reacted with the mesylate side chain to form Montelukast acid.[1][2][4] This patent was one of the first to bring the free acid form of the cyclopropane derivative to the forefront as a key intermediate.

Early Synthetic Route to this compound

The process described in the '632 patent for preparing the side-chain precursor is a multi-step synthesis starting from 1,1-cyclopropanedimethanol. This early route, while foundational, presented challenges for large-scale production due to the use of hazardous reagents and the instability of the final thiol product, which is prone to oxidation.[1][5]

The key steps in this early synthesis were:

-

Conversion of 1,1-cyclopropanedimethanol to its corresponding cyclic sulfite using thionyl chloride.[4]

-

Reaction of the cyclic sulfite with sodium cyanide to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.

-

Conversion of the hydroxyl group to a leaving group (e.g., mesylate).

-

Displacement with a thiol equivalent, such as potassium thioacetate, to give 1-(acetylthiomethyl)-cyclopropaneacetonitrile.

-

Finally, hydrolysis of both the acetyl and nitrile groups to afford this compound.[1]

The Evolution of Synthesis: Addressing Industrial Scale-Up Challenges

The initial synthetic routes, while enabling the production of Montelukast, had several drawbacks for industrial application, including the use of toxic reagents like sodium cyanide and pungent, hazardous materials like thioacetic acid.[1][5] Furthermore, the instability of the final product and some intermediates posed significant manufacturing challenges.[5] These limitations spurred further research and development by various pharmaceutical and chemical companies to devise more efficient, safer, and economically viable processes.

Innovations in Synthesis by Delmar Chemicals and Chemagis

Subsequent patents from companies like Delmar Chemicals Inc. and Chemagis Ltd. introduced significant improvements to the synthesis of this compound.

U.S. Patent No. 6,512,140, assigned to Delmar Chemicals, described an alternative process starting from 1-(hydroxymethyl)cyclopropaneacetonitrile.[1][2] This process involved reacting the starting material with an acid to form a mixture of a cyclic imino ether and a halo-amide, which upon reaction with thiourea, yielded an amide-isothiuronium salt.[1][2] Hydrolysis of this salt provided the desired product. A key innovation in this patent was the in-situ oxidation of the thiol to a more stable disulfide intermediate, which could be easily isolated, purified, and then reduced back to the final product in high purity.

A patent from Chemagis Ltd. (US 7,572,930 B2) disclosed a novel process starting from the commercially available 1-(hydroxymethyl)cyclopropaneacetonitrile.[6] This route aimed to overcome the lengthy and laborious procedures of earlier methods.[5] Their process involved the preparation of an intermediate, 1-(bromomethyl)cyclopropaneacetonitrile, followed by reaction with thiourea and subsequent hydrolysis.[5][6]

These evolutionary steps in the synthesis highlight a consistent trend in pharmaceutical process chemistry: the drive for greater stability of intermediates, avoidance of hazardous materials, and simplification of procedures to ensure robust and cost-effective large-scale production.

Quantitative Data from Synthetic Processes

The following table summarizes representative yield and purity data as reported in selected patents. It is important to note that direct comparison can be challenging due to variations in the scale and specific conditions of each reported synthesis.

| Patent/Assignee | Starting Material | Key Intermediates | Reported Yield | Reported Purity |

| U.S. Pat. No. 5,614,632 (Merck & Co., Inc.) | 1,1-Cyclopropanedimethanol | Cyclic sulfite, 1-(acetylthiomethyl)-cyclopropaneacetonitrile | Not explicitly stated for the final intermediate in a single value. | Not explicitly stated. |

| U.S. Pat. No. 6,512,140 (Delmar Chemicals Inc.) | 1-(Hydroxymethyl)cyclopropaneacetonitrile | Amide-isothiuronium salt, Disulfide of the final product | Not explicitly stated as a single overall yield. | High purity achieved via disulfide intermediate. |

| U.S. Pat. No. 7,572,930 B2 (Chemagis Ltd.) | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1-(Bromomethyl)cyclopropaneacetonitrile, 1-(Isothiuroniummethyl)cyclopropaneacetonitrile salt | 76.7% (for the final hydrolysis and purification step) | 97.9% |

Detailed Experimental Protocols

The following are detailed methodologies for key synthetic transformations as described in the patent literature.

Protocol 1: Synthesis of this compound via Bromination and Thiourea (Chemagis Ltd.)

This protocol is based on the process described in U.S. Patent No. 7,572,930 B2.

Step 1: Preparation of 1-(Bromomethyl)cyclopropaneacetonitrile

-

To a solution of an organic phosphine in an organic solvent, bromine is added dropwise at a temperature between -10°C and 0°C.

-

The mixture is stirred at 0-5°C until the yellow color disappears.

-

1-(Hydroxymethyl)cyclopropaneacetonitrile is then added dropwise at a temperature below 10°C.

-

The reaction mixture is heated to 60°C for 15-20 minutes.

-

The solution is cooled to below -10°C for at least one hour, and the resulting solid is filtered and washed with cold acetonitrile.[5]

Step 2: Preparation of 1-(Isothiuroniummethyl)cyclopropaneacetonitrile Salt

-

A mixture of 1-(bromomethyl)cyclopropaneacetonitrile and thiourea in acetone is stirred and heated to reflux for 12 hours.

-

The reaction mixture is then cooled to between -8°C and 3°C and stirred for at least one hour.

-

The resulting solid is filtered and washed with cold acetone.[5]

Step 3: Hydrolysis to this compound

-

The 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt is hydrolyzed using an aqueous solution of a base (e.g., sodium hydroxide) at elevated temperatures (reflux) under a nitrogen atmosphere for approximately 14 hours.

-

After cooling, degassed ethyl acetate is added, and the mixture is cooled to between -5°C and 5°C.

-

The mixture is neutralized with degassed 85% formic acid to a pH of 3.5-4.0.

-

The organic layer is separated, and the aqueous layer is extracted with degassed ethyl acetate.

-

The combined organic layers are washed with degassed water, dried, and concentrated to give the crude product, which is then purified by crystallization from hexanes.[5]

Protocol 2: Formation of the Dilithium Dianion for Montelukast Synthesis (Merck & Co., Inc.)

This protocol for the in-situ use of the title compound is based on the process described in U.S. Patent No. 5,614,632.

-

A solution of this compound in a suitable solvent mixture (e.g., tetrahydrofuran) is cooled to a low temperature.

-

A lithium base, such as n-butyl lithium, is added to the solution to form the dilithium dianion.

-

This dianion is then reacted in-situ with the mesylate intermediate, 2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, to yield Montelukast acid.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthetic routes to this compound.

Caption: Early synthetic pathway to this compound as inferred from early Merck patents.

Caption: An improved and more direct synthetic route developed by Chemagis.

Caption: Delmar Chemicals' innovative route featuring a stable disulfide intermediate for enhanced purification.

Conclusion

The history of this compound is a compelling example of process innovation in the pharmaceutical industry. Its "discovery" was not a singular event but a gradual refinement of synthetic strategies driven by the need for a stable, safe, and scalable supply of a crucial building block for the blockbuster drug Montelukast. The evolution from early, multi-step syntheses using hazardous reagents to more streamlined and robust industrial processes demonstrates a commitment to the principles of green chemistry and efficient manufacturing. For researchers and drug development professionals, the story of this seemingly simple molecule serves as a powerful reminder that the successful commercialization of a drug is as dependent on the ingenuity of its synthesis as it is on its biological activity.

References

- 1. US7572930B2 - Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 2. US20070208177A1 - Novel process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 3. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 4. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 5. Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. patents.justia.com [patents.justia.com]

Spectroscopic and Synthetic Profile of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1-(Mercaptomethyl)cyclopropaneacetic Acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public spectroscopic data, this guide presents the available information and outlines the experimental protocols for its synthesis and characterization.

Spectroscopic Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.55 | triplet | Cyclopropane CH₂ |

| 0.58 | triplet | Cyclopropane CH₂ |

| 1.34 | triplet | SH (Thiol) |

| 2.50 | singlet | CH₂COOH |

| 2.60 | doublet | CH₂SH |

Solvent: CDCl₃. Note: Coupling constants and integration values were not reported in the available literature.

¹³C NMR, IR, and Mass Spectrometry Data:

Specific peak values for ¹³C NMR, IR, and mass spectrometry are not publicly available at the time of this publication. Researchers requiring this data are advised to acquire it from commercial suppliers or through direct experimental analysis.

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below is a detailed methodology compiled from patented synthetic processes.

Synthesis of this compound

This process involves a multi-step synthesis starting from 1,1-cyclopropanedimethanol.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

-

In a 500 mL round-bottomed flask equipped with a stirrer, charge 1-(hydroxymethyl)cyclopropaneacetonitrile (24.4 g, 0.22 mol).

-

Cool the flask to a temperature range of -10 to 0 °C.

-

Slowly add bromine (43.2 g, 0.27 mol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C until the yellow color of bromine disappears.

-

Heat the reaction mixture to 60 °C for 15-20 minutes.

-

Cool the solution to below -10 °C for at least 1 hour to allow for precipitation.

-

Filter the mixture and wash the collected solid cake with two portions of 100 mL of cold acetonitrile. The resulting product is 1-(bromomethyl)cyclopropaneacetonitrile.

Step 2: Formation of the Isothiuronium Salt

-

In a 500 mL round-bottomed flask equipped with a condenser, combine 1-(bromomethyl)cyclopropaneacetonitrile (32.6 g, 0.187 mol), acetone (165 mL), and thiourea (14.4 g).

-

Heat the mixture to reflux and stir for 12 hours.

-

Cool the reaction mixture to a temperature between -8 and 3 °C and continue stirring for at least 1 hour.

-

Filter the mixture to collect the precipitated isothiuronium salt.

-

Wash the cake with two 50 mL portions of cold acetone.

-

Create a slurry of the cake in 87 mL of acetone and stir for 5 hours.

-

Filter the mixture again and wash the cake with two 25 mL portions of cold acetone to yield the purified isothiuronium salt.

Step 3: Hydrolysis to this compound

-

Hydrolyze the isothiuronium salt from the previous step using a suitable base.

-

After hydrolysis, cool the mixture to room temperature and add degassed ethyl acetate.

-

Cool the mixture further to between -5 and 5 °C.

-

Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.

-

Separate the organic layer.

-

Extract the aqueous layer with an additional portion of degassed ethyl acetate.

-

Combine the organic layers, wash with degassed water, dry, and concentrate to obtain crude this compound.

-

Purify the crude product by crystallization from hexanes.

-

Dry the purified product under vacuum to yield this compound as a white solid.[1]

Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch, S-H stretch).

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Visualizations

The following diagram illustrates the synthetic workflow for this compound.

References

Unlocking the Therapeutic Potential of 1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide to Future Research

For Immediate Release

Shanghai, China – December 24, 2025 – While primarily recognized as a crucial intermediate in the synthesis of the anti-inflammatory drug Montelukast, 1-(Mercaptomethyl)cyclopropaneacetic acid (MMCA) possesses a unique chemical architecture that suggests a wealth of untapped therapeutic potential.[1][2][3][4][5][6][7] This technical guide outlines promising, yet underexplored, research avenues for MMCA, offering a roadmap for scientists and drug development professionals to investigate its intrinsic biological activities. The convergence of a strained cyclopropane ring, a reactive thiol group, and a carboxylic acid moiety presents a compelling case for its investigation as a novel therapeutic agent in its own right.

Core Molecular Features and Associated Therapeutic Hypotheses

The therapeutic potential of MMCA can be hypothesized based on its distinct structural components:

-

Cyclopropane Ring: This three-membered ring imparts significant conformational rigidity, a desirable trait in drug design for enhancing binding affinity and metabolic stability.[8][9][10] Its inclusion can lead to improved potency and pharmacokinetic profiles.[8]

-

Thiol (-SH) Group: The sulfhydryl group is a potent nucleophile and a key player in biological redox chemistry. It is known to be an effective metal chelator and can act as a radical scavenger, suggesting potential antioxidant properties.[11][12][13]

-

Carboxylic Acid (-COOH) Group: This functional group can participate in hydrogen bonding and electrostatic interactions, crucial for binding to biological targets such as enzyme active sites.

These features form the basis for three primary areas of proposed research: Metalloenzyme Inhibition, Antioxidant and Cytoprotective Effects, and Novel Agrochemical Applications.

Metalloenzyme Inhibition: A New Frontier for Cyclopropane Scaffolds

The structural resemblance of MMCA to certain amino acids, combined with the presence of a metal-binding thiol group, strongly suggests its potential as an inhibitor of metalloenzymes, particularly zinc-dependent proteases.

Rationale

Many metalloprotease inhibitors feature a zinc-binding group, with thiols being a prominent example.[14] The carboxylic acid moiety of MMCA could further anchor the molecule within the enzyme's active site through interactions with charged or polar amino acid residues. The rigid cyclopropane scaffold can orient these functional groups in a precise and favorable conformation for enzyme binding, potentially leading to high affinity and selectivity.[11][15][16][17]

Potential Targets

-

Matrix Metalloproteinases (MMPs): Overexpression of MMPs is implicated in various pathologies, including cancer metastasis and arthritis. The thiol group of MMCA could chelate the catalytic zinc ion in the active site of MMPs.

-

Carboxypeptidases: Certain cyclopropane-containing peptides have been shown to be irreversible inhibitors of carboxypeptidase A.[8][18] MMCA could act as a novel, non-peptidic inhibitor of this class of enzymes.

-

Histone Deacetylases (HDACs): Some HDAC inhibitors utilize a zinc-binding group. The unique structure of MMCA could offer a novel scaffold for the design of new HDAC inhibitors with potential applications in cancer therapy.

Proposed Experimental Workflow

Caption: Proposed workflow for evaluating MMCA as a metalloenzyme inhibitor.

Detailed Experimental Protocol: MMP Inhibition Assay

A generic fluorescence-based MMP inhibition assay can be adapted to screen MMCA.

Materials:

-

Recombinant human MMP (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

-

This compound (MMCA)

-

Known MMP inhibitor (e.g., Batimastat) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of MMCA in a suitable solvent (e.g., DMSO).

-

Serially dilute MMCA in assay buffer to create a range of concentrations for IC50 determination.

-

In a 96-well plate, add the diluted MMCA solutions.

-

Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

-

Calculate the initial reaction velocities and determine the percent inhibition for each MMCA concentration.

-

Plot the percent inhibition against the logarithm of the MMCA concentration and fit the data to a dose-response curve to determine the IC50 value.

Antioxidant and Cytoprotective Properties: Harnessing the Thiol Group

The thiol group of MMCA is a prime candidate for conferring antioxidant and cytoprotective effects.

Rationale

Thiol-containing compounds, such as glutathione, are the primary line of defense against oxidative stress in the body.[11][12][13] They can directly scavenge reactive oxygen species (ROS) and chelate redox-active metal ions that catalyze ROS formation.[11][19] MMCA's small size may allow for favorable cellular uptake and distribution.

Potential Applications

-

Ischemia-Reperfusion Injury: As a potential antioxidant, MMCA could mitigate the oxidative damage that occurs when blood flow is restored to ischemic tissues.

-

Neurodegenerative Diseases: Oxidative stress is a key pathological feature of diseases like Alzheimer's and Parkinson's. The potential neuroprotective effects of MMCA warrant investigation.

-

Drug-Induced Toxicity: MMCA could be explored as a co-treatment to ameliorate the oxidative side effects of certain drugs.

Proposed Logical Flow for Investigation

References

- 1. researchgate.net [researchgate.net]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. US7572930B2 - Process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 5. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. US20070208177A1 - Novel process for preparing this compound, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 8. Inhibition of carboxypeptidase by cyclopropane-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Mechanistic Enzymology & Inhibitor Design [sites.utexas.edu]

- 11. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions of zinc- and redox-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of carboxypeptidase by cyclopropane-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Industrial Scale Synthesis of Key Intermediates for Montelukast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and seasonal allergies.[1][2] Its complex structure necessitates a convergent synthetic strategy, relying on the efficient production of key intermediates. This document provides detailed protocols and application notes for the industrial-scale synthesis of two critical building blocks: the chiral diol side chain, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol , and the thiol-containing side chain, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid . The methodologies presented are optimized for scalability, safety, and high yield, avoiding hazardous reagents unsuitable for large-scale manufacturing.[1][3]

Introduction

The synthesis of Montelukast on an industrial scale is a significant undertaking, with numerous routes developed to improve efficiency and cost-effectiveness.[1] The most common strategies involve a convergent approach where two advanced intermediates are synthesized separately and then coupled in the final steps.[1][2] This note focuses on the manufacturing processes for these two key intermediates, providing robust and scalable protocols.

-

Key Intermediate 1 (Diol): This molecule contains the quinoline core, the chiral secondary alcohol, and the tertiary alcohol moiety. Its stereoselective synthesis is crucial for the final drug's efficacy.

-

Key Intermediate 2 (Thiol Acid): 2-(1-(mercaptomethyl)cyclopropyl)acetic acid provides the unique cyclopropyl thiol side chain required for binding to the cysteinyl leukotriene receptor.[1][4][5]

The following sections detail the synthetic pathways, experimental procedures, and process data for producing these intermediates in high yield and purity.

Synthetic Pathways and Key Data

The overall manufacturing process involves the synthesis of the diol and thiol acid intermediates followed by their coupling to form Montelukast, which is then converted to its sodium salt.

Overall Synthesis of Montelukast

Caption: Convergent synthesis of Montelukast Sodium.

Data Summary for Key Synthetic Steps

The following tables summarize typical yields and purity for the key transformations in the synthesis of Montelukast intermediates.

| Step | Intermediate Product | Yield (%) | Purity / Specification | Reference |

| 1 | [E]-l-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]ethanol | 89.43% | 99.36% (HPLC) | [6] |

| 2 | Methyl-[E]-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate | 69.2% | 99.03% (HPLC) | [6] |

| 3 | Final Diol Intermediate | 86% | 99.6% ee | [1] |

| 4 | 2-(1-(mercaptomethyl)cyclopropyl)acetic acid | 88.6% | >99% | [5] |

| 5 | Montelukast DCHA Salt | ~88% (from mesylate) | High Purity | [7][8] |

Experimental Protocols

Protocol 1: Synthesis of the Diol Intermediate

This protocol follows a modern, convergent route that avoids many hazardous reagents used in earlier syntheses.[1]

Caption: Workflow for Diol Intermediate synthesis.

Methodology:

-

Heck Arylation: Couple methyl 2-iodobenzoate with the appropriate allyl alcohol derivative using a palladium acetate catalyst in refluxing toluene to yield the keto ester intermediate (11).[1]

-

Asymmetric Reduction: The keto functionality is stereoselectively reduced using (−)-diisopinocamphenylchloroborane ((−)-DIPCl) in tetrahydrofuran (THF) to produce the desired (S)-alcohol ester (12).[1]

-

Grignard Reaction: The hydroxyl ester (12) is reacted with methyl magnesium chloride in a toluene-THF solvent mixture, in the presence of cerium chloride, to form the diol (13).[1][9]

-

Isolation: The reaction is quenched with acetic acid. The product is extracted into toluene, and the solution is concentrated. The toluene layer is seeded with pure diol (13), and heptane is added to precipitate the product. The solid is filtered and dried to yield the diol as a white solid.[1]

Protocol 2: Synthesis of 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (Thiol Acid)

This protocol is an optimized, environmentally friendly process suitable for industrial production, replacing odorous and toxic reagents.[5]

Caption: Workflow for Thiol Acid Intermediate synthesis.

Methodology:

-

Hydrolysis Setup: In a suitable reactor, charge water and sodium hydroxide (NaOH) pellets. Stir until dissolved and cool to room temperature.[5]

-

Reaction: Under a nitrogen atmosphere, add 1-(acetylthiomethyl)-cyclopropaneacetonitrile to the caustic solution. Heat the mixture and maintain at reflux for approximately 5 hours, monitoring for completion by TLC or HPLC.[5]

-

Acidification: After the reaction is complete, cool the mixture to 0°C. Carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2.[5]

-

Extraction: Extract the acidic aqueous layer twice with toluene. Combine the organic layers.[5]

-

Isolation: Dry the combined toluene layers with anhydrous sodium sulfate and filter. Concentrate the filtrate to dryness under vacuum. Add n-heptane to the residue and cool slowly to 0°C to induce crystallization. Maintain for 1 hour, then filter the product and dry to obtain 2-(1-(mercaptomethyl)cyclopropyl)acetic acid as a crystalline solid with a yield of 88.6%.[5]

Protocol 3: Final Coupling and Salt Formation

This final stage involves coupling the two key intermediates and purifying the product via a dicyclohexylamine (DCHA) salt.[1]

Methodology:

-

Mesylation of Diol: To obtain the mesylate intermediate (27), preferentially mesylate the secondary alcohol of the diol (13) using methanesulfonyl chloride at approximately -25°C in a mixture of toluene-acetonitrile with diisopropylethylamine.[1]

-

Thiolate Formation: Separately, prepare the dilithium salt of the thiol acid (20) by reacting it with n-butyl lithium at -15°C in THF.[1]

-

Coupling Reaction: Add the solution of the mesylate (27) to the dilithium salt solution and age at -5°C for approximately 8.5 hours.[1]

-

Quench and Work-up: Quench the reaction with ethyl acetate and a 10% aqueous sodium chloride solution. Separate the layers and wash the organic layer with a 0.5 M tartaric acid solution. Concentrate the organic layer to an oily residue.[1]

-

DCHA Salt Formation: Dissolve the crude Montelukast free acid residue in ethyl acetate. Add dicyclohexylamine and seed the solution with pure Montelukast DCHA salt. Once a thick slurry forms, slowly add hexane to complete the precipitation. Age the slurry overnight at 20°C.[1]

-

Isolation and Conversion to Sodium Salt: Filter and dry the precipitated DCHA salt. This stable salt can then be neutralized with an acid (e.g., acetic acid) and subsequently treated with a sodium source, like sodium hydroxide in ethanol, to form the final amorphous Montelukast sodium API.[1]

Conclusion

The protocols described provide a framework for the safe, efficient, and scalable industrial synthesis of key Montelukast intermediates. By employing modern synthetic methods, such as asymmetric reduction and by replacing hazardous reagents, high yields and purities can be achieved. The use of stable, crystalline salt intermediates like the DCHA salt facilitates purification on a large scale, which is critical for meeting the stringent quality requirements of active pharmaceutical ingredients.[1][10]

References

- 1. books.rsc.org [books.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. An Improved Process For Synthesizing Intermediates Of Montelukast [quickcompany.in]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. EP1812394B1 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]

- 10. US7476748B2 - Process for making montelukast and intermediates therefor - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Montelukast Using 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist. The synthesis leverages the key intermediate, 1-(Mercaptomethyl)cyclopropaneacetic Acid, in a convergent synthetic approach. These guidelines are intended for use by qualified professionals in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of Montelukast acid via this compound is a well-established method in pharmaceutical chemistry. The core of this strategy involves the nucleophilic substitution of a mesylate-activated alcohol by the thiolate of this compound. This key bond formation is typically preceded by the in-situ generation of the dilithium dianion of the thiol acid, which acts as the active nucleophile. Subsequent purification, often involving the formation of an amine salt, and final conversion to the sodium salt yield the active pharmaceutical ingredient (API).

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of Montelukast. It is important to note that yields and purity can vary based on the scale of the reaction, the quality of reagents, and the specific laboratory conditions employed.

Table 1: Reagents and Conditions for the Synthesis of Montelukast Acid

| Step | Starting Materials | Key Reagents | Solvents | Temperature (°C) | Reaction Time (hours) |

| 1. Dianion Formation | This compound | n-Butyl Lithium (n-BuLi) | Tetrahydrofuran (THF) | -15 to -10 | 2 |

| 2. Coupling Reaction | Dilithium dianion of this compound, Mesylate Intermediate | - | Tetrahydrofuran (THF) | -5 to 0 | 18 |

| 3. Purification | Crude Montelukast Acid | Dicyclohexylamine | Ethyl Acetate, Hexane | Room Temperature | - |

| 4. Salt Conversion | Montelukast Dicyclohexylamine Salt | Acetic Acid, Sodium Hydroxide | Toluene, Water | Room Temperature | - |

Table 2: Typical Yields and Purity

| Product | Form | Typical Yield (%) | HPLC Purity (%) |

| Montelukast Dicyclohexylamine Salt | Crystalline Solid | - | >98 |